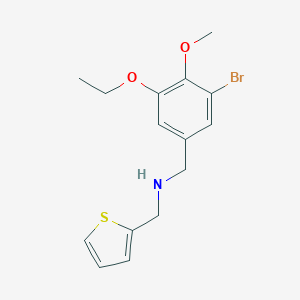![molecular formula C13H17BrN6O2 B283434 N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. It is a tetrazole derivative that has been synthesized using a novel method and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interact with copper ions in biological systems, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has been shown to have low toxicity in vitro, making it a promising candidate for further research. It has also been shown to have good stability in biological systems, which is important for its potential applications in vivo. However, more research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific research fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine. One area of interest is its potential applications in cancer therapy. Further studies could focus on optimizing its antitumor activity and minimizing any potential side effects. Additionally, more research could be done on its interactions with copper ions in biological systems and its potential applications as a fluorescent probe. Finally, its potential applications in the development of new materials for use in optoelectronics and catalysis could also be further explored.
Synthesemethoden
The synthesis of N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine involves the reaction of 4-(allyloxy)-3-bromo-5-ethoxybenzyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a click reaction. This method yields high purity and good yields of the product.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine has shown potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of copper ions in biological systems. It has also been studied for its potential antitumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used in the development of new materials for use in optoelectronics and catalysis.
Eigenschaften
Molekularformel |
C13H17BrN6O2 |
|---|---|
Molekulargewicht |
369.22 g/mol |
IUPAC-Name |
1-N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C13H17BrN6O2/c1-3-5-22-12-10(14)6-9(7-11(12)21-4-2)8-16-20-13(15)17-18-19-20/h3,6-7,16H,1,4-5,8H2,2H3,(H2,15,17,19) |
InChI-Schlüssel |
OVOXVZUSFCTVLM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)


![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)




![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)